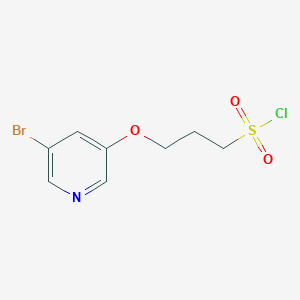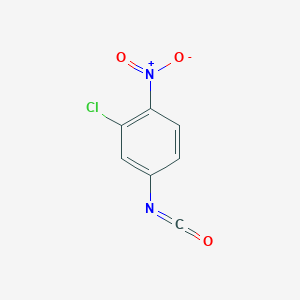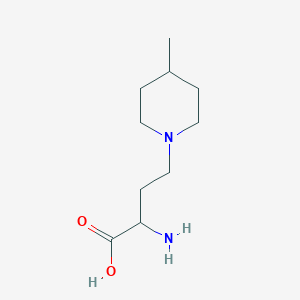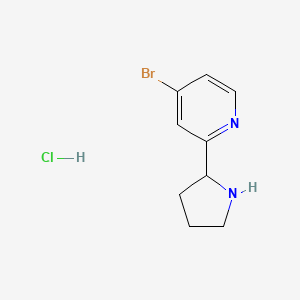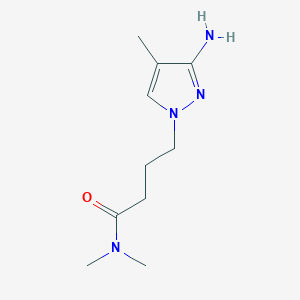![molecular formula C29H20I4O4 B13641030 3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H20I4O4 It is a derivative of spirobifluorene, characterized by the presence of four iodine atoms and four methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the initial methoxylation at the 2,2’,7,7’ positions of spirobifluorene, followed by selective halogenation at the 3,3’,6,6’ positions using iodine and PIFA (phenyliodine(III) bis(trifluoroacetate)) . This process results in the formation of the desired tetraiodo-tetramethoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira and Suzuki couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield extended conjugated systems or polymers with enhanced electronic properties .
Wissenschaftliche Forschungsanwendungen
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and methoxy groups influences the compound’s electron distribution, enhancing its ability to participate in electronic and photonic processes. The spirobifluorene core provides rigidity and stability, which is crucial for its performance in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used in similar applications but with different electronic properties due to the presence of bromine instead of iodine.
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene]: Another derivative with ethynyl groups, offering different reactivity and applications.
Uniqueness
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is unique due to its combination of iodine atoms and methoxy groups, which provide distinct electronic and steric effects. This makes it particularly valuable in applications requiring high-performance materials with specific electronic properties .
Eigenschaften
Molekularformel |
C29H20I4O4 |
|---|---|
Molekulargewicht |
940.1 g/mol |
IUPAC-Name |
3,3',6,6'-tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C29H20I4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,1-4H3 |
InChI-Schlüssel |
WMCLZBDPMVFWJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)I)I)OC)OC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


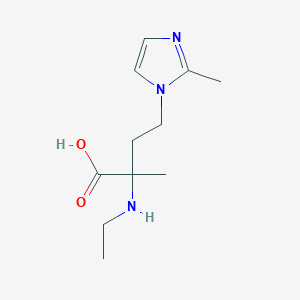
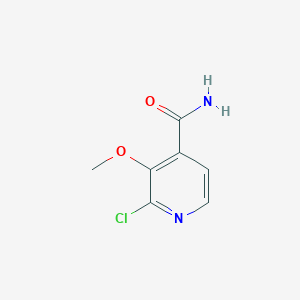
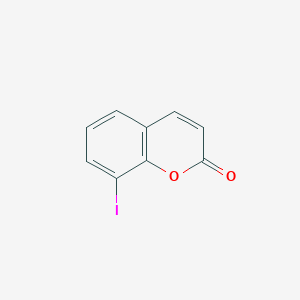
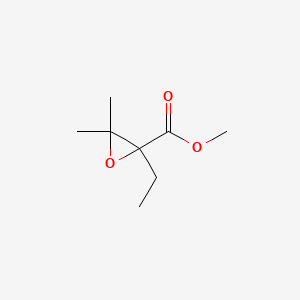
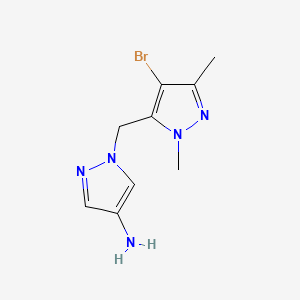
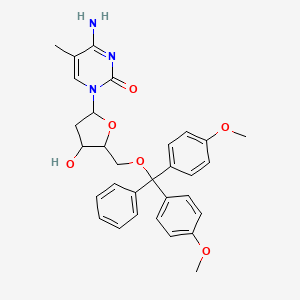
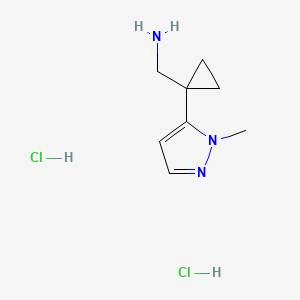
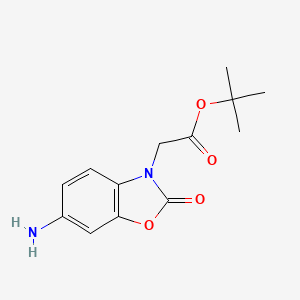
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)
